Aurantimycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

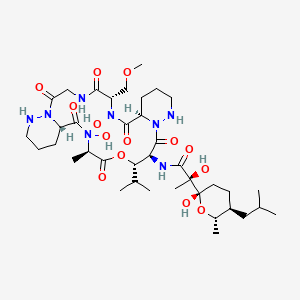

Aurantimycin A is a depsipeptide antibiotic with the molecular formula C38H64N8O14 . It is produced by the bacterium Streptomyces aurantiacus and shows cytotoxic properties .

Synthesis Analysis

The biosynthetic gene cluster responsible for Aurantimycin A production has been identified in Streptomyces aurantiacus JA 4570 . The inactivation of artG, a gene coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolished Aurantimycin A production . This indicates that the art gene cluster is responsible for Aurantimycin A biosynthesis .Molecular Structure Analysis

Aurantimycin A features a 19-membered cyclohexadepsipeptide core scaffold attached by a C14 acyl side chain . Different Aurantimycin components share a distinctive structural feature with a tetrahydropyranyl-propionic acid acyl side chain linked to 2S, 3S-hydroxyleucine residue of the core scaffold via an exocyclic amide bond .Chemical Reactions Analysis

The biosynthetic pathway of Aurantimycin A involves four NRPS adenylation (A) domains, including a freestanding enzyme ArtC . The substrate specificities of these domains have been characterized in vitro and are consistent with in silico analysis .Physical And Chemical Properties Analysis

Aurantimycin A is a solid substance that is soluble in DMSO .Scientific Research Applications

Antimicrobial Properties

Aurantimycin A, produced by Streptomyces aurantiacus JA 4570, is known for its potent antimicrobial properties . It has shown high bioactivity against gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . However, gram-negative bacteria and fungi were not found to be susceptible to this antibiotic .

Antitumor Activity

In addition to its antimicrobial properties, Aurantimycin A also exhibits antitumor activity . This makes it a potential candidate for cancer research and treatment.

Biosynthetic Pathway Research

The unique chemical structure of Aurantimycin A, featuring a cyclohexadepsipeptide scaffold attached with a C14 acyl side chain, has sparked interest in understanding its biosynthetic pathway . Research in this area can provide insights into the production of similar compounds and the development of new antibiotics.

Genetic Analysis

The biosynthetic gene cluster responsible for Aurantimycin A production has been identified and characterized . This opens up possibilities for genetic manipulation to enhance production or modify the properties of the compound.

Production Enhancement

Research has shown that the production of Aurantimycin A can be enhanced by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 . This could lead to more efficient production methods for this antibiotic.

Structural Analysis

The structure of Aurantimycin A has been settled by X-ray diffraction analysis, high field homo- and heteronuclear 2D NMR experiments, high-resolution mass spectrometry, and amino acid analysis . This structural information is crucial for understanding the compound’s properties and potential applications.

Cytotoxic Effects

Aurantimycin A has shown cytotoxic effects against L-929 mouse fibroblast cells . This property could be explored further for potential applications in cell biology and medical research.

Ionophoric Compound Research

Aurantimycin A was initially isolated in the process of screening for new ionophoric compounds . Its ionophoric properties could be of interest in various fields, including biochemistry and pharmacology.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Aurantimycin A is a potent antimicrobial and antitumor antibiotic produced by the bacterium Streptomyces aurantiacus . The primary targets of Aurantimycin A are gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . It also exhibits cytotoxic effects against L-929 mouse fibroblast cells .

Mode of Action

Aurantimycin A is an inhibitor of cellular respiration, specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site, thereby disrupting the Q-cycle of enzyme turnover .

Biochemical Pathways

The biosynthetic pathway of Aurantimycin A involves a gene cluster (art) responsible for its production . The inactivation of artG, coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolishes Aurantimycin A production . Four NRPS adenylation (A) domains, including a freestanding enzyme ArtC, have been characterized in vitro, whose substrate specificities are consistent with in silico analysis .

Pharmacokinetics

Its chemical structure, featuring a cyclohexadepsipeptide scaffold attached with a c14 acyl side chain, suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Aurantimycin A exhibits high bioactivity against gram-positive bacteria and shows cytotoxic effects against L-929 mouse fibroblast cells . The compound causes a sudden change from non-toxic to lethal concentrations, ranging from 3 to 12 ng/mL .

Action Environment

The action of Aurantimycin A can be influenced by environmental factors. For instance, the effect of Aurantimycin A on Bacillus subtilis ATCC 6633 can be reduced by high potassium concentrations in the medium

properties

IUPAC Name |

(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVPJXYQXDNLRD-NSCUIBACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N8O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aurantimycin A | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)

![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)